molecular formula C15H14O B12881298 3-Methyl-2-phenyl-2,3-dihydro-1-benzofuran CAS No. 88329-95-7

3-Methyl-2-phenyl-2,3-dihydro-1-benzofuran

Katalognummer: B12881298
CAS-Nummer: 88329-95-7
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: BIOKQWRMTXWBKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-phenyl-2,3-dihydrobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a fused benzene and furan ring system with a methyl group at the 3-position and a phenyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenyl-2,3-dihydrobenzofuran can be achieved through various methods. One common approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions . Another method includes the Pd-catalyzed alkene carboalkoxylation of 2-allylphenols . These methods typically require specific reaction conditions such as the use of bases, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 3-Methyl-2-phenyl-2,3-dihydrobenzofuran often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-phenyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-phenyl-2,3-dihydrobenzofuran has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methyl-2-phenyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the methyl and phenyl substituents, resulting in different chemical and biological properties.

    2-Phenylbenzofuran: Similar structure but without the dihydro component, leading to variations in reactivity and biological activity.

    3-Methylbenzofuran: Contains a methyl group but lacks the phenyl group, affecting its overall properties.

Uniqueness

3-Methyl-2-phenyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

88329-95-7

Molekularformel

C15H14O

Molekulargewicht

210.27 g/mol

IUPAC-Name

3-methyl-2-phenyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C15H14O/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-11,15H,1H3

InChI-Schlüssel

BIOKQWRMTXWBKZ-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OC2=CC=CC=C12)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.